molecular formula C16H15Cl2NO2 B2512138 N-(3,5-dichlorophenyl)-4-phenoxybutanamide CAS No. 432541-42-9

N-(3,5-dichlorophenyl)-4-phenoxybutanamide

Cat. No.: B2512138
CAS No.: 432541-42-9
M. Wt: 324.2
InChI Key: PYYOLAJADVUPCU-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-4-phenoxybutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 3,5-dichlorophenyl group and a phenoxybutanamide moiety

Scientific Research Applications

N-(3,5-dichlorophenyl)-4-phenoxybutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “N-(3,5-dichlorophenyl)-4-phenoxybutanamide” is not available in the literature .

Future Directions

Future research could focus on synthesizing “N-(3,5-dichlorophenyl)-4-phenoxybutanamide” and studying its properties and potential applications. This could involve developing new synthetic routes, studying its interactions with biological systems, and assessing its safety and potential hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-4-phenoxybutanamide typically involves the reaction of 3,5-dichloroaniline with 4-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-4-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenoxybutanamides.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with similar structural features but different biological activities.

    3,5-dichlorophenyl isothiocyanate: Another compound with a 3,5-dichlorophenyl group, used in different applications.

Uniqueness

N-(3,5-dichlorophenyl)-4-phenoxybutanamide is unique due to its specific combination of the 3,5-dichlorophenyl and phenoxybutanamide moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c17-12-9-13(18)11-14(10-12)19-16(20)7-4-8-21-15-5-2-1-3-6-15/h1-3,5-6,9-11H,4,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYOLAJADVUPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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